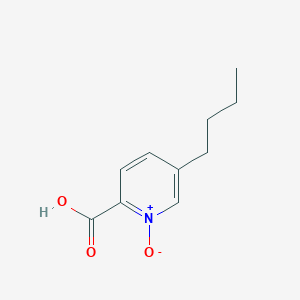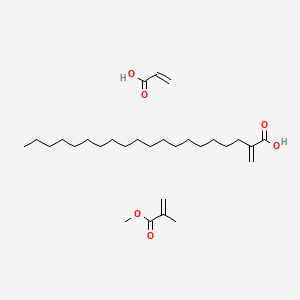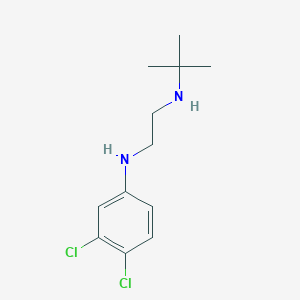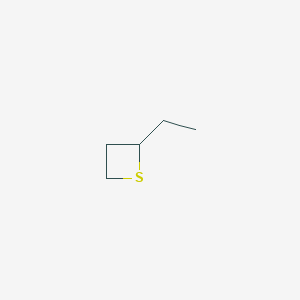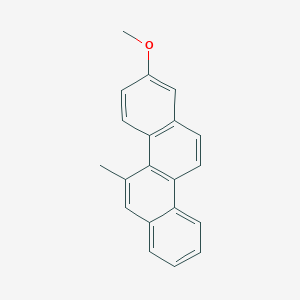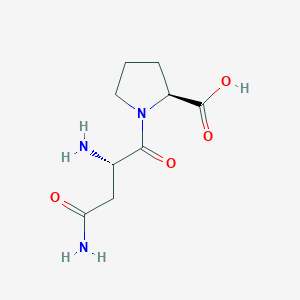
Asn-Pro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Pro typically involves the coupling of L-asparagine and L-proline using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of deprotection and coupling. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions
Asn-Pro can undergo various chemical reactions, including:
Deamidation: The asparagine residue in this compound can undergo deamidation, converting it to aspartic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used for oxidation reactions.
Major Products Formed
Hydrolysis: L-asparagine and L-proline.
Oxidation: Hydroxyproline.
Deamidation: Aspartic acid.
科学的研究の応用
Asn-Pro has several applications in scientific research:
作用機序
The mechanism of action of Asn-Pro involves its interaction with specific molecular targets and pathways. For example, the casein peptide this compound-Trp-Asp-Gln has been shown to enhance epithelial barrier function by upregulating the expression of occludin, a protein involved in tight junction formation in intestinal cells . This suggests that this compound-containing peptides can modulate cellular functions by influencing gene expression and protein interactions.
類似化合物との比較
Similar Compounds
Asparagine (Asn): An amino acid involved in protein synthesis and metabolism.
Proline (Pro): An amino acid that plays a role in protein structure due to its unique cyclic structure.
Asn-Asn-Pro-Ser: A tetrapeptide composed of two L-asparagine units, L-proline, and L-serine.
Uniqueness of Asn-Pro
This compound is unique due to its specific combination of L-asparagine and L-proline, which imparts distinct chemical and biological properties. The presence of both amino acids in a single dipeptide allows for unique interactions and functions that are not observed in the individual amino acids or other similar peptides .
特性
CAS番号 |
78346-95-9 |
|---|---|
分子式 |
C9H15N3O4 |
分子量 |
229.23 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O4/c10-5(4-7(11)13)8(14)12-3-1-2-6(12)9(15)16/h5-6H,1-4,10H2,(H2,11,13)(H,15,16)/t5-,6-/m0/s1 |
InChIキー |
GADKFYNESXNRLC-WDSKDSINSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


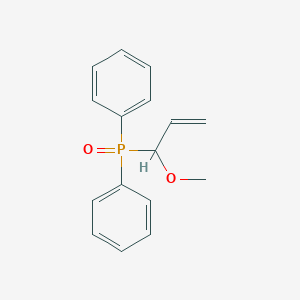
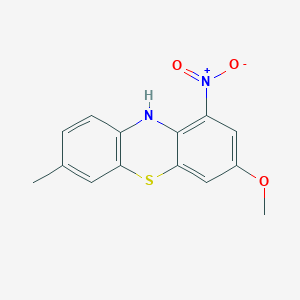
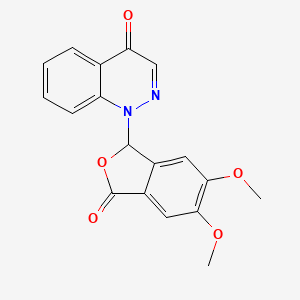
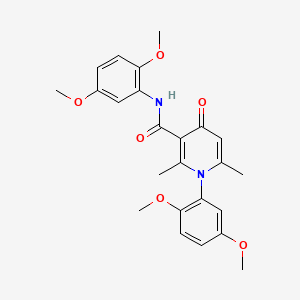
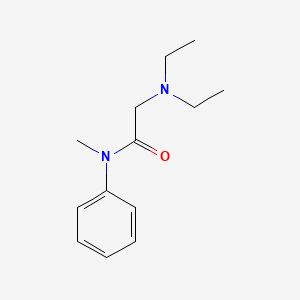
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
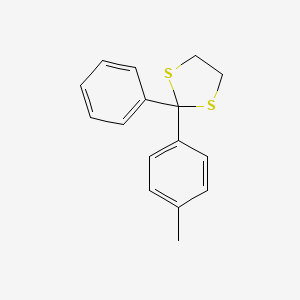
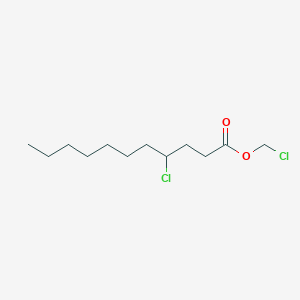
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
